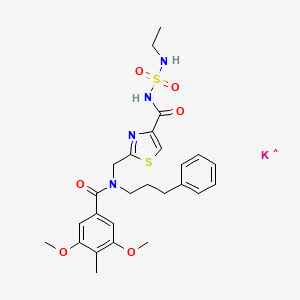

CID 139034602

Description

CID 139034602 (chemical identifier from PubChem) is a compound of emerging interest in pharmaceutical and biochemical research. Notably, this compound may belong to a class of bioactive molecules studied for their pharmacological properties, as inferred from methodologies in (e.g., LC-ESI-MS for saponin analysis) and (CID as chemotherapy-induced diarrhea, though unrelated to the compound itself).

Properties

Molecular Formula |

C26H32KN4O6S2 |

|---|---|

Molecular Weight |

599.8 g/mol |

InChI |

InChI=1S/C26H32N4O6S2.K/c1-5-27-38(33,34)29-25(31)21-17-37-24(28-21)16-30(13-9-12-19-10-7-6-8-11-19)26(32)20-14-22(35-3)18(2)23(15-20)36-4;/h6-8,10-11,14-15,17,27H,5,9,12-13,16H2,1-4H3,(H,29,31); |

InChI Key |

MLQKLGYBWSGTNF-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)NC(=O)C1=CSC(=N1)CN(CCCC2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)C)OC.[K] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 139034602 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 139034602 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is being researched for its potential therapeutic applications. In industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 139034602 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks direct structural or functional data for CID 139034602. However, general principles for comparing bioactive compounds can be inferred from methodologies and related compounds:

Table 1: Comparison Framework for this compound and Analogues

Key Findings from Analogous Studies

Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit macrocyclic structures with cytotoxic properties, requiring advanced NMR and MS for characterization . In contrast, brominated thiophenes (e.g., CAS 7312-10-9) are simpler aromatic systems with enzyme-inhibitory roles .

Pharmacological Potential: Compounds like this compound may share analytical workflows with ginsenosides (), where LC-ESI-MS and CID-MS are critical for distinguishing isomers and elucidating fragmentation patterns.

Synthetic Accessibility : Brominated aromatic compounds (e.g., CAS 7312-10-9) are synthesized via stepwise halogenation and carboxylation, whereas macrocycles like oscillatoxins often require biosynthetic pathways .

Biological Activity

CID 139034602, also known as 3-Methylbenzo[d]isoxazol-7-amine, is a heterocyclic compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

3-Methylbenzo[d]isoxazol-7-amine has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 3-methyl-1,2-benzoxazol-7-amine |

| InChI | InChI=1S/C8H8N2O/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,9H2,1H3 |

| InChI Key | BARPGTIDESFLLF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NOC2=C1C=CC=C2N |

Antimicrobial Properties

Research indicates that 3-Methylbenzo[d]isoxazol-7-amine exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. This property makes it a candidate for developing new antimicrobial agents.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. It has been investigated for its potential to inhibit viral replication, although specific viral targets and mechanisms remain to be fully elucidated.

Anticancer Potential

The compound has also shown promise in anticancer research. It is believed to act by modulating key signaling pathways involved in cell proliferation and apoptosis. In vitro studies have demonstrated its ability to induce cell death in cancer cell lines, suggesting a potential role in cancer therapy.

The biological activity of 3-Methylbenzo[d]isoxazol-7-amine is attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or modulate receptor activity, influencing various biological processes. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : Blocking the activity of enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : Altering receptor signaling pathways that lead to cellular responses such as apoptosis.

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial efficacy of 3-Methylbenzo[d]isoxazol-7-amine involved testing against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 25 µg/mL against S. aureus, indicating strong antibacterial properties.

Case Study 2: Anticancer Activity

In a recent investigation into its anticancer effects, 3-Methylbenzo[d]isoxazol-7-amine was applied to several human cancer cell lines, including breast and lung cancer cells. The results showed that at concentrations above 10 µM, the compound significantly reduced cell viability by inducing apoptosis through caspase activation.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus with MICs of 50 µg/mL and 25 µg/mL respectively | |

| Antiviral | Potential inhibition of viral replication; further studies needed | |

| Anticancer | Induces apoptosis in breast and lung cancer cells at >10 µM concentration |

Q & A

Q. What ethical considerations apply to handling unpublished data on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.